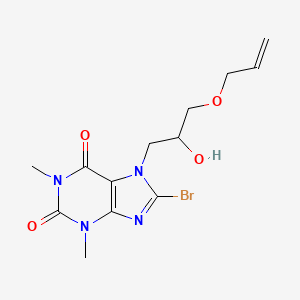

7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Br-APD, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a potent and selective antagonist of the P2X receptor, which is a ligand-gated ion channel that plays a crucial role in the transmission of neuronal signals. In

Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Novel Derivatives : Research by Gobouri (2020) focused on synthesizing new derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including compounds with purineselenyl and thiadiazols. These derivatives were characterized using spectroscopic methods, which is critical in understanding the structural properties of such compounds (Gobouri, 2020).

Unusual Reaction Patterns : Khaliullin and Shabalina (2020) investigated the reactions of similar bromo-substituted purine-2,6-diones, uncovering unexpected reaction products. This study is essential for understanding the chemical behavior and potential applications of these compounds in various synthesis processes (Khaliullin & Shabalina, 2020).

Structure-Activity Relationship Studies : Żmudzki et al. (2015) examined derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for their affinity to serotonin receptors. Understanding these relationships is crucial for developing potential therapeutic agents (Żmudzki et al., 2015).

Pharmacological Evaluation

Potential Psychotropic Activity : Chłoń-Rzepa et al. (2013) explored the psychotropic potential of derivatives of purine-2,6-dione. They evaluated compounds for their affinity for serotonin receptors and potential antidepressant and anxiolytic properties, indicating potential applications in mental health therapeutics (Chłoń-Rzepa et al., 2013).

Broncholytic Activity : Nemčeková et al. (1995) tested derivatives of 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for broncholytic activity. This suggests possible applications in respiratory therapies (Nemčeková et al., 1995).

Material Science and Chemistry

New Synthesis Methods : Šimo and Rybár (1995) developed new methods for synthesizing purinedione derivatives. These methodologies are vital for creating new compounds with potential applications in various fields, including material science (Šimo & Rybár, 1995).

Investigation of Intermolecular Interactions : Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in similar purine dione derivatives. This research is significant for the development of new materials and understanding molecular interactions in solid states (Shukla et al., 2020).

properties

IUPAC Name |

8-bromo-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN4O4/c1-4-5-22-7-8(19)6-18-9-10(15-12(18)14)16(2)13(21)17(3)11(9)20/h4,8,19H,1,5-7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFAYMDKWRWYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COCC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)

![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)

![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)

![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)